h-lys(z)-ome.hcl

Description

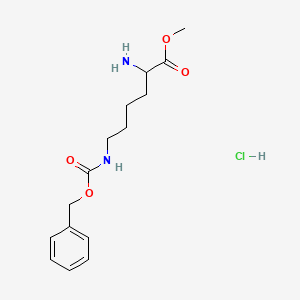

Structural Framework and Inherent Reactivity Profile of H-Lys(Z)-OMe.HCl this compound is the hydrochloride salt of methyl Nε-benzyloxycarbonyl-L-lysinate.tcichemicals.comIts structure consists of an L-lysine core with the ε-amino group protected by a benzyloxycarbonyl (Z) group and the α-carboxyl group protected as a methyl ester. The α-amino group is protonated, forming the hydrochloride salt.a2bchem.comtcichemicals.comThe molecular formula is C₁₅H₂₃ClN₂O₄, and its molecular weight is approximately 330.81 g/mol .a2bchem.comtcichemicals.commedchemexpress.commedchemexpress.com

The inherent reactivity of this compound is dictated by its functional groups and protecting groups. The protonated α-amino group is less nucleophilic than a free amine, which is advantageous in controlled coupling reactions where the ε-amino group is intended to react after selective deprotection of its Z group. The methyl ester protects the carboxyl group from unwanted reactions, such as self-condensation. bachem.com The Z group on the ε-amino group is a urethane-type protecting group that is stable under conditions used for the removal of other common protecting groups like Fmoc (base-labile) but can typically be removed by hydrogenolysis or strong acids. bachem.combrieflands.com The methyl ester can be cleaved by basic hydrolysis. bachem.com

Data Table:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃ClN₂O₄ | a2bchem.comtcichemicals.commedchemexpress.commedchemexpress.com |

| Molecular Weight | 330.81 g/mol | tcichemicals.commedchemexpress.commedchemexpress.com |

| CAS Number | 27894-50-4 | tcichemicals.commedchemexpress.commedchemexpress.comissuu.com |

| Appearance | Solid | medchemexpress.com |

| Color | White to off-white | medchemexpress.com |

| Storage | 4°C, sealed storage, away from moisture | medchemexpress.commedchemexpress.com |

| Solubility (DMSO) | 200 mg/mL (604.58 mM) (requires ultrasonic) | medchemexpress.commedchemexpress.com |

| Melting Point | 110-113°C (for L-isomer) | sci-hub.st |

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNJISLOYQGQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27894-50-4 | |

| Record name | Methyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027894504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving H Lys Z Ome.hcl

Solution Phase Peptide Synthesis Applications Utilizing H-Lys(Z)-OMe.HCl

Solution phase peptide synthesis offers advantages such as the ability to synthesize large quantities of peptides and easier monitoring and purification compared to solid-phase synthesis for certain applications. This compound is a common component in these synthetic schemes. sigmaaldrich.comsigmaaldrich.commedchemexpress.com

Coupling Reagent Systems and Strategic Approaches in Peptide Bond Formation

The formation of a peptide bond requires the activation of the carboxyl group of one amino acid (or peptide) to facilitate its reaction with the amino group of another. Various coupling reagent systems are employed for this purpose when utilizing this compound.

Carbodiimide-Based Reagents in this compound Coupling

Carbodiimides are widely used coupling reagents in peptide synthesis due to their ability to directly activate the carboxyl group in the presence of the amine component. mdpi.comthieme-connect.de Dicyclohexylcarbodiimide (B1669883) (DCC) and N-[3-(dimethylamino)propyl]-N'-ethylcarbodiimide (EDC or WSCI) are common examples. thieme-connect.de The reaction typically involves the formation of an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amino group of this compound, forming the peptide bond. mdpi.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) with carbodiimides is known to enhance reaction rates and minimize racemization, a significant concern in peptide synthesis. uni-kiel.degoogle.com One study involving the coupling of Boc-Lys(Z)-OH with H-Gly-OBzl.HCl utilized DCC in the presence of HOBt and N-methylmorpholine (NMM) in dichloromethane (B109758) (DCM) at 0°C, demonstrating a typical carbodiimide-based approach for incorporating a protected lysine (B10760008) derivative. cdnsciencepub.com

Phosphonium (B103445) and Uronium Salt Activators for this compound Linkage

Phosphonium and uronium salts represent another class of effective coupling reagents that facilitate peptide bond formation with this compound. These reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), are known for their efficiency and ability to minimize racemization. mdpi.comnih.govthieme-connect.de They activate the carboxyl group by forming an activated ester or an activated amide intermediate. mdpi.comthieme-connect.de For instance, the coupling of Boc-L-Leu-OH with H-L-Lys(Z)-OMe has been successfully mediated by a benziodoxole-based hypervalent iodine(III) compound in the presence of a phosphine, yielding Boc-L-Leu-L-Lys(Z)-OMe in 84% yield. nih.govfrontiersin.org Another study mentions the use of HBTU with DIPEA in DMF for coupling reactions involving amino acid hydrochloride salts, which is relevant to the use of this compound. acs.org

Mixed Anhydride (B1165640) Methodologies Employing this compound

The mixed anhydride method involves reacting a protected amino acid with an alkyl chloroformate (such as isobutyl chloroformate) in the presence of a tertiary amine to form a mixed anhydride. This activated species then reacts with the amino group of this compound to form the peptide bond. cdnsciencepub.comthieme-connect.de This method can be effective, but careful control of conditions is necessary to minimize side reactions, such as the formation of urethanes. cdnsciencepub.comcdnsciencepub.com Research has investigated the coupling of various protected amino acids with H-Lys(Z)-OMe using isobutyl chloroformate. For example, coupling Boc-Ile-OH with H-Lys(Z)-OMe using isobutyl chloroformate and NMM in THF at -5°C resulted in the desired peptide along with some urethane (B1682113) formation. cdnsciencepub.comcdnsciencepub.com The yield of peptide and the extent of urethane formation can be influenced by factors such as the choice of chloroformate, tertiary amine base, and reaction temperature. cdnsciencepub.comcdnsciencepub.com

Influence of Tertiary Amine Bases on Reaction Efficiency and Product Distribution

Tertiary amine bases play a critical role in peptide coupling reactions involving this compound, particularly when using coupling reagents that generate acidic byproducts or when the amino component is a hydrochloride salt. The base neutralizes the acidic species and ensures the presence of the free amino group required for the coupling reaction. uni-kiel.dersc.org Common tertiary amines used include triethylamine (B128534) (TEA), N-methylmorpholine (NMM), and diisopropylethylamine (DIPEA). uni-kiel.decdnsciencepub.comrsc.org

The choice and amount of tertiary amine can significantly impact reaction efficiency, yield, and the extent of side reactions like racemization and urethane formation. mdpi.comcdnsciencepub.comcdnsciencepub.com For instance, in mixed anhydride couplings with H-Lys(Z)-OMe, the nature of the tertiary amine base was shown to influence urethane formation. cdnsciencepub.comcdnsciencepub.com Studies have indicated that the rate of mixed anhydride formation can be faster in the presence of NMM compared to TEA. cdnsciencepub.com Furthermore, the base used to neutralize the hydrochloride salt of the amino ester can affect the reaction outcome. cdnsciencepub.com In some coupling systems, using DIPEA has been found to be more efficient than NMM or collidine. uni-kiel.de

Optimization of Solvent Systems and Reaction Parameters in Solution Phase Coupling

The choice of solvent and optimization of reaction parameters such as temperature and reaction time are crucial for achieving high yields and purity in the solution phase coupling of this compound. Different coupling reagent systems and protected amino acid partners may require specific solvent conditions for optimal performance.

Commonly used solvents in solution phase peptide synthesis include dichloromethane (DCM), chloroform (B151607) (CHCl3), tetrahydrofuran (B95107) (THF), ethyl acetate (B1210297) (EtOAc), acetone, acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). medchemexpress.comnih.govfrontiersin.orgrsc.orgchemicalbook.com The solubility of the reactants, the stability of intermediates, and the rate of reaction are all influenced by the solvent. medchemexpress.comrsc.orgchemicalbook.com

Research has explored the effect of different solvents on coupling efficiency when H-Lys(Z)-OMe is the amino component. For example, in one study using a hypervalent iodine(III) coupling reagent, DCE (dichloroethane) provided better yields compared to CHCl3, DCM, THF, EtOAc, acetone, MeCN, toluene, and DMF for the synthesis of a dipeptide involving a protected leucine (B10760876) and H-L-Lys(Z)-OMe. nih.govfrontiersin.org

Reaction temperature and time are also critical parameters. Mixed anhydride couplings are often carried out at low temperatures (e.g., -5°C or -15°C) to minimize racemization and side reactions. cdnsciencepub.com The reaction time needs to be sufficient for complete coupling but not excessively long, which could lead to decomposition or increased side product formation. Studies often report reaction times ranging from minutes to several hours, depending on the coupling system and substrates. nih.govfrontiersin.orgacs.orgnih.govrsc.org The concentration of reactants can also play a role in reaction efficiency. mdpi.com

The optimization process typically involves systematically varying these parameters and evaluating the yield and purity of the desired peptide product, often using analytical techniques like HPLC. cdnsciencepub.comfrontiersin.orgmdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 57653791 |

| Dicyclohexylcarbodiimide (DCC) | 7905 |

| EDC (WSCI) | 9581254 |

| 1-Hydroxybenzotriazole (HOBt) | 60847 |

| HBTU | 27332 |

| BOP | 16211470 |

| N-Methylmorpholine (NMM) | 8015 |

| Triethylamine (TEA) | 7961 |

| Diisopropylethylamine (DIPEA) | 7845 |

| Isobutyl chloroformate | 11253 |

| Dichloromethane (DCM) | 6344 |

| Tetrahydrofuran (THF) | 8079 |

| Dimethylformamide (DMF) | 6220 |

| Dichloroethane (DCE) | 6591 |

Data Tables

Based on the search results, specific quantitative data for this compound couplings under various conditions are somewhat scattered across different studies focusing on broader coupling methodologies. However, some illustrative data on the effect of solvents and bases in related peptide couplings, which are relevant to the behavior of this compound as an amino component, can be presented.

Table 1: Effect of Solvent on Peptide Coupling Yield

| Solvent | Coupling System | Amino Component | Carboxyl Component | Yield (%) | Citation |

| DCE | IBA-OBz / (4-MeOC₆H₄)₃P / TEA | H-L-Leu-OMe.HCl | Boc-L-Phe-OH | 66 | nih.govfrontiersin.org |

| CHCl₃ | IBA-OBz / (4-MeOC₆H₄)₃P / TEA | H-L-Leu-OMe.HCl | Boc-L-Phe-OH | 48 | nih.govfrontiersin.org |

| DCM | IBA-OBz / (4-MeOC₆H₄)₃P / TEA | H-L-Leu-OMe.HCl | Boc-L-Phe-OH | 48 | nih.govfrontiersin.org |

| THF | IBA-OBz / (4-MeOC₆H₄)₃P / TEA | H-L-Leu-OMe.HCl | Boc-L-Phe-OH | <66 | nih.govfrontiersin.org |

| EtOAc | IBA-OBz / (4-MeOC₆H₄)₃P / TEA | H-L-Leu-OMe.HCl | Boc-L-Phe-OH | <66 | nih.govfrontiersin.org |

| Acetone | IBA-OBz / (4-MeOC₆H₄)₃P / TEA | H-L-Leu-OMe.HCl | Boc-L-Phe-OH | <66 | nih.govfrontiersin.org |

| MeCN | IBA-OBz / (4-MeOC₆H₄)₃P / TEA | H-L-Leu-OMe.HCl | Boc-L-Phe-OH | <66 | nih.govfrontiersin.org |

| Toluene | IBA-OBz / (4-MeOC₆H₄)₃P / TEA | H-L-Leu-OMe.HCl | Boc-L-Phe-OH | <66 | nih.govfrontiersin.org |

| DMF | IBA-OBz / (4-MeOC₆H₄)₃P / TEA | H-L-Leu-OMe.HCl | Boc-L-Phe-OH | <66 | nih.govfrontiersin.org |

| THF | iBuOCOCl / NMM | H-Lys(Z)-OMe | Boc-Ile-OH | 85 (Peptide), 3.0 (Urethane) | cdnsciencepub.com |

| Acetonitrile-DMF (4:1) | iBuOCOCl / NMM / HOBt | H-Lys(Z)-OMe | Boc-Ile-OH | 90 (Peptide), 2.0 (Urethane) | cdnsciencepub.com |

| DCM | Carbodiimide / HOBt / NMM | H-Gly-OBzl.HCl | Boc-Lys(Z)-OH | - | cdnsciencepub.com |

Table 2: Influence of Tertiary Amine on Urethane Formation in Mixed Anhydride Coupling

| Tertiary Amine | Carboxyl Component | Amino Component | Solvent | Urethane Formation (%) | Citation |

| NMM | Boc-Ile-OH | H-Lys(Z)-OMe | THF | 3.0 | cdnsciencepub.com |

| TEA | Boc-Ile-OH | H-Lys(Z)-OMe | THF | Significantly higher than NMM (qualitative) | cdnsciencepub.com |

Note: This table is based on findings discussed in the text regarding the comparative effects of NMM and TEA on urethane formation in mixed anhydride couplings with H-Lys(Z)-OMe. cdnsciencepub.com

These tables provide a snapshot of the experimental data found in the search results, highlighting the impact of solvent and base on peptide coupling efficiency and side product formation when using protected amino acids like this compound.

Solid Phase Synthesis Protocols Incorporating this compound

Solid Phase Synthesis (SPS) offers significant advantages over traditional liquid-phase methods, particularly in the facile purification of intermediate products through simple washing steps nih.gov. While this compound is explicitly noted for its use in solution phase peptide synthesis sigmaaldrich.comnih.govwatanabechem.co.jp, derivatives of lysine with similar protecting groups and ester functionalities have been explored in solid-phase protocols. The principles and methodologies developed for these related compounds can be relevant to the potential incorporation or analogous transformations involving this compound on a solid support.

Development of Urea (B33335) Linkage Formation on Solid Support Utilizing this compound

The formation of urea linkages is a significant transformation in the synthesis of various organic molecules, including peptidomimetics and targeted therapeutic agents ottokemi.com. Research has demonstrated the development of urea linkage formation on solid support utilizing lysine derivatives. One study describes the synthesis of urea-based peptides on solid phase, employing H-Lys(Z)-OtBu to generate the urea linkage by reacting it with an isocyanate intermediate formed on the resin ottokemi.com. This method involves the reaction of a solid-phase bound glutamate (B1630785) with triphosgene (B27547) to create the isocyanate, which subsequently reacts with the free alpha-amino group of H-Lys(Z)-OtBu to form the urea bond ottokemi.com. While this example specifically uses the tert-butyl ester (OtBu) instead of the methyl ester (OMe), the chemical principle of forming a urea bond via the alpha-amino group of the lysine derivative on solid support is directly applicable and suggests the potential for similar protocols utilizing this compound. Another study on lysine-based pseudopeptides also details the synthesis of a urea-containing compound, Pht-azaPhe-Lys(z)-OMe, by reacting lysine(Z) methyl ester hydrochloride with an activated aza-amino acid derivative chemspider.com. This synthesis was carried out in solution, but it highlights the reactivity of the alpha-amino group of lysine(Z) methyl ester hydrochloride in forming amide or urea-like bonds.

Comparative Analysis of Solid Phase and Liquid Phase Synthetic Strategies with this compound

This compound is commonly used in solution phase peptide synthesis sigmaaldrich.comnih.govwatanabechem.co.jp. Solution phase synthesis allows for easier scale-up and purification of smaller peptides or intermediates compared to solid phase synthesis in certain cases nih.govrsc.org. However, for the synthesis of longer peptides or complex molecules, solid phase synthesis often becomes more efficient due to the simplified purification process after each coupling step nih.gov.

In the context of urea bond formation, a comparative analysis highlighted advantages of solid-phase strategies. Forming the isocyanate intermediate on-resin in solid-phase synthesis can decrease the formation of impurities like di-glutamate, which can be difficult to remove in liquid phase synthesis ottokemi.com. This suggests that while this compound is traditionally used in liquid phase, its incorporation into solid-phase protocols for specific transformations like urea formation could offer advantages in terms of purity and ease of processing.

Table 1 provides a general comparison of solid phase and liquid phase synthesis strategies relevant to the use of building blocks like this compound.

| Feature | Solid Phase Synthesis | Liquid Phase Synthesis |

| Purification | Simplified (washing steps) | More complex (crystallization, chromatography) |

| Reaction Completion | Driven to near completion with excess reagents | Can be challenging to drive to completion |

| Scale-up | Can be challenging for very large scales | Generally easier for large scales |

| Intermediate Isolation | Not required | Required for purification |

| Automation | Highly amenable to automation | Less amenable to automation |

Reductive Amination Reactions Involving this compound

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds, typically involving the reaction of an amine with an aldehyde or ketone followed by reduction of the intermediate imine rsc.org. While direct examples of reductive amination specifically utilizing this compound were not extensively detailed in the search results, related alpha-amino methyl ester hydrochlorides have been shown to undergo reductive alkylation sigmaaldrich.com. For instance, the benzylation of various alpha-amino methyl ester hydrochlorides, including H-Lys(Boc)-OMe.HCl, has been performed via reductive alkylation using benzaldehyde (B42025) and a reducing agent like sodium borohydride (B1222165) sigmaaldrich.com. Another study describes an intramolecular reductive amination procedure involving H-L-Lys(BOC)-OMe fishersci.com.

Based on its structure, the free alpha-amino group of this compound is capable of participating in reductive amination reactions with suitable carbonyl compounds in the presence of a reducing agent. This reaction would result in the alkylation of the alpha-amino nitrogen. The Z-group on the epsilon-amino group and the methyl ester are expected to be compatible with typical reductive amination conditions, although the specific reaction conditions (e.g., pH, reducing agent) would need to be carefully controlled to avoid side reactions such as cleavage of the Z-group or hydrolysis of the methyl ester.

Directed Derivatization and Selective Chemical Modifications of this compound

This compound presents multiple functional groups that can be selectively targeted for chemical modification: the alpha-amino group, the carboxyl methyl ester, and the epsilon-amino group (protected with the Z group). Directed derivatization allows for the introduction of new functionalities or alterations of the molecule's properties.

Chemical Transformations at the Alpha-Amino Group of this compound

The alpha-amino group of this compound is a primary amine and is a key site for chemical transformations. These include:

Acylation: Reaction with activated carboxylic acids (e.g., acid chlorides, activated esters, or using coupling reagents) to form amide bonds. This is a fundamental reaction in peptide synthesis, where this compound can serve as the N-terminal amino acid or be coupled to the C-terminus of a growing peptide chain in solution phase synthesis sigmaaldrich.comnih.govwatanabechem.co.jp.

Alkylation: Direct alkylation can occur, although controlling the degree of alkylation (mono- or dialkylation) can be challenging rsc.org. Reductive amination, as discussed in Section 2.3, is a controlled method for introducing alkyl groups onto the alpha-amino nitrogen rsc.org.

Protection/Deprotection: The alpha-amino group is typically unprotected in this compound, allowing it to be readily available for coupling reactions. However, it can be selectively protected with various transient protecting groups (e.g., Fmoc, Boc) if needed for specific synthetic strategies.

Research has shown that the alpha-amino group of this compound can participate as a nucleophile in reactions, such as aminolysis advancedchemtech.com.

Modifications and Ester Hydrolysis at the Carboxyl Methyl Ester of this compound

The methyl ester group at the carboxyl terminus of this compound can undergo several transformations:

Hydrolysis: The methyl ester can be hydrolyzed to the free carboxylic acid. This is typically achieved using acidic or basic conditions. For example, hydrolysis of N-alkylated alpha-amino methyl esters has been reported using aqueous lithium hydroxide (B78521) sigmaaldrich.com. This transformation would yield H-Lys(Z)-OH, a related lysine derivative used in peptide synthesis watanabechem.co.jp.

Transesterification: The methyl ester can be converted into other esters by reaction with an alcohol in the presence of an acid or base catalyst.

Formation of Amides or Hydrazides: The methyl ester can react with amines to form amides or with hydrazine (B178648) to form hydrazides nih.gov. Conversion to hydrazides is a known method for preparing activated building blocks for peptide synthesis nih.gov.

Modifications at the C-terminus are important in peptide synthesis to access different peptide derivatives, such as peptide acids, amides, or modified esters uni.lu. While these modifications are often performed on the peptide chain after coupling, the methyl ester in this compound provides a handle for such transformations at the amino acid level before incorporation into a peptide.

Reactivity and Deprotection Studies of the Epsilon-Amino (Z-protected) Group

The epsilon-amino group of lysine is typically protected during peptide synthesis to prevent unwanted side reactions, such as branching, during coupling steps involving the alpha-amino group. The benzyloxycarbonyl (Z or Cbz) group is a common protecting group for this purpose. It is stable under various conditions used for alpha-amino deprotection, particularly those involving mild acids like trifluoroacetic acid (TFA) when removing Boc protection, or basic conditions like piperidine (B6355638) when removing Fmoc protection peptide.comresearchgate.net. This orthogonality is crucial for stepwise peptide synthesis.

The Z group is characterized by its stability to a broad range of reaction conditions and its ability to be safely removed at the end of the synthetic process or when specific manipulation of the epsilon-amino group is required researchgate.net. Deprotection of the Z group typically involves methods that cleave the carbamate (B1207046) linkage.

Common Deprotection Methods for the Z Group:

Hydrogenolysis: This is one of the most widely used methods for Z group removal. It involves catalytic hydrogenation, typically using a palladium catalyst (such as Pd/C) under a hydrogen atmosphere rsc.orgorganic-chemistry.org. The reaction cleaves the benzyloxycarbonyl group, releasing carbon dioxide and toluene, and regenerating the free epsilon-amino group. This method is generally mild and effective. For example, deprotection of Z-protected side chains in azapeptides was achieved by stirring the compound in methanol (B129727) with 10% Pd/C under a stream of H₂ gas at room temperature for 4–12 hours rsc.org. The completeness of the reaction can be monitored by techniques such as ¹H NMR rsc.org.

Chemical Cleavage: While hydrogenolysis is common, chemical methods can also be used, particularly when hydrogenation conditions are not compatible with other functionalities in the molecule. Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoromethanesulfonic acid (TFMSOTf), can cleave the Z group peptide.com. However, these conditions can be harsh and may affect other acid-sensitive groups or lead to side reactions. Another chemical method involves treatment with 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C, which is reported to be a nucleophilic deprotection protocol superior to standard hydrogenolysis or Lewis acid-mediated conditions for substrates with sensitive functionalities organic-chemistry.org.

Reactivity Considerations:

The Z-protected epsilon-amino group is generally unreactive under typical peptide coupling conditions, allowing for the selective formation of amide bonds at the alpha-amino group. However, the reactivity of the epsilon-amino group after deprotection is high, making it available for subsequent modifications or couplings. For instance, the epsilon-amine group of solvent-exposed lysine side chains on protein surfaces typically has a pKa of approximately 10.4, leading to relatively low reactivity at physiological pH (7.4) acs.org. However, at higher pH ranges (8.5-9.5), the deprotonated epsilon-amino group becomes more nucleophilic, which is optimal for lysine modification nih.gov.

Studies have shown that the Z group can be partially removed under conditions used for cleaving Boc-protected peptides from resins, such as treatment with TFA/scavenger cocktails brieflands.com. This highlights the need for careful selection of deprotection conditions to ensure selective removal of the intended protecting group.

While the methyl ester group in this compound is generally stable under the acidic conditions used to handle the hydrochloride salt and under typical Z-deprotection conditions like hydrogenolysis, it can be selectively removed by saponification under basic conditions, such as treatment with aqueous NaOH rsc.org. This further demonstrates the orthogonal protection strategy employed in this molecule.

Detailed Research Findings and Data:

Research into the deprotection of Z-protected lysine derivatives often focuses on optimizing conditions for yield, purity, and selectivity. While specific quantitative data directly on this compound deprotection yields under various conditions is dispersed across the literature depending on the specific synthetic context (e.g., peptide synthesis on solid support vs. solution phase), the principles of Z group deprotection are well-established.

Table 1 provides a general overview of common Z deprotection methods and their typical applications in peptide synthesis, which are relevant to the reactivity of the Z group in this compound.

| Deprotection Method | Conditions | Typical Application Context | Notes |

| Hydrogenolysis (Pd/C, H₂) | Various solvents (e.g., MeOH, EtOH), RT, H₂ atm | General peptide synthesis, Solution/Solid Phase | Mild, releases CO₂, Toluene. Sensitive to catalyst poisons. rsc.orgorganic-chemistry.org |

| HBr in Acetic Acid | Strong acid | Boc chemistry peptide cleavage | Harsh, may affect other acid-sensitive groups. peptide.com |

| TFMSOTf | Strong acid | Boc chemistry peptide cleavage | Harsh conditions. peptide.com |

| 2-Mercaptoethanol/K₃PO₄ | N,N-Dimethylacetamide, 75 °C | Nucleophilic deprotection | Useful for substrates with sensitive functionalities. organic-chemistry.org |

| TFA/Scavenger (partial) | Acidic cocktail | Cleavage from resin (Boc chemistry) | Can lead to partial Z removal. brieflands.com |

Note: This table provides a general overview based on the literature search and is not exhaustive.

Studies have also investigated the selective deprotection of different protecting groups. For instance, a 3,5-dimethoxybenzyloxycarbonyl group on the alpha-amine of lysine could be removed in the presence of a Z group on the epsilon-amino group using specific photolytic conditions, demonstrating the potential for orthogonal deprotection strategies thieme-connect.de.

The reactivity of the epsilon-amino group after Z deprotection makes it a target for bioconjugation and labeling strategies. Activated esters, such as N-hydroxysuccinimide (NHS) esters, readily react with the deprotonated epsilon-amino group to form stable amide bonds acs.orgrsc.org. The rate of this reaction is pH-dependent, with higher pH favoring the deprotonated, more nucleophilic amine acs.orgnih.gov.

Role As a Versatile Building Block in Complex Chemical System Construction

Design and Synthesis of Peptide and Pseudopeptide Scaffolds

H-Lys(Z)-OMe.HCl is commonly utilized in solution phase peptide synthesis sigmaaldrich.comsigmaaldrich.com. The presence of the Z-protecting group on the ε-amino group allows for the selective coupling at the α-amino group or the methyl ester, enabling controlled peptide chain elongation.

Integration of this compound into Linear Peptide Chains

In linear peptide synthesis, this compound can be incorporated at desired positions within the peptide sequence. The free α-amino group is available for coupling with the carboxyl group of another protected amino acid or peptide fragment. The Z-group on the lysine (B10760008) side chain remains intact during standard peptide coupling procedures, preventing unwanted branching at this position. After the peptide chain is assembled, the Z-group can be selectively removed under specific conditions, such as hydrogenolysis, to deprotect the lysine side chain for further modification or to obtain the final peptide with a free ε-amino group nih.govmdpi.com.

Synthesis of Conformationally Constrained Pseudopeptides Employing Lys(Z) Residues

This compound, or related Lys(Z) derivatives like Boc-Lys(Z)-OH, can be employed in the synthesis of pseudopeptides, which are modified peptides often designed to have enhanced stability or specific conformational properties a2bchem.comunimi.it. The Lys(Z) residue can be strategically placed within a pseudopeptide sequence to introduce a protected amino group that can later be used to create cyclic structures or attach constraining elements. For instance, the deprotected ε-amino group can participate in cyclization reactions, leading to conformationally constrained macrocycles unimi.it. The Z-protecting group's orthogonal lability to other commonly used protecting groups (like Boc or Fmoc) is crucial for selective deprotection and subsequent cyclization or modification steps nih.govadvancedchemtech.com.

Automated Parallel Synthesis of N-Alkylated α-Amino Methyl Esters Using Lysine Derivatives

Lysine derivatives, including those with protected side chains, are used in the automated parallel synthesis of N-alkylated α-amino methyl esters chimia.chresearchgate.net. This process typically involves the reductive alkylation of α-amino methyl ester hydrochlorides with various aldehydes. While this compound itself might not be directly used in its hydrochloride form for reductive alkylation due to the free α-amine, related protected lysine methyl ester hydrochlorides, such as H-Lys(Boc)-OMe.HCl, have been successfully employed in such automated procedures chimia.chresearchgate.net. The methodology allows for the parallel preparation of a diverse range of N-alkylated amino acid derivatives, which serve as valuable building blocks for creating chemical libraries chimia.ch. Reductive alkylation is often carried out using reducing agents like sodium borohydride (B1222165) (NaBH4) in the presence of a base and an aldehyde chimia.chresearchgate.net.

Preparation of Amino Acid-Conjugated Bioactive Molecules for Research Applications

This compound is a useful intermediate in the synthesis of hybrid molecules where amino acids or peptides are conjugated to bioactive compounds for research purposes nih.govmdpi.com. The differential protection of the α-amino and ε-amino groups allows for controlled coupling reactions.

Synthetic Strategies for Conjugation to Natural Compounds

This compound can be coupled to natural compounds containing a carboxyl group via its free α-amino group using standard coupling reagents. Alternatively, if the natural compound contains an amino group, the methyl ester of this compound can be hydrolyzed to the free acid, and then coupled to the natural compound's amino group. The Z-protected ε-amino group provides an attachment point for another molecule or can be deprotected later for further functionalization nih.govmdpi.com. For example, Boc-Lys(Z)-OH (a related derivative) has been coupled with amino acid methyl ester hydrochlorides to synthesize dipeptides, which were then further modified and conjugated to heterocyclic derivatives nih.govmdpi.com. Another strategy involves coupling protected lysine derivatives to natural compounds like mangostin or quinoline (B57606) derivatives to create conjugates with altered biological activities nih.govmdpi.commdpi.com.

Contribution of this compound to Combinatorial Library Generation

This compound contributes to the generation of combinatorial libraries through its role as a diverse building block in the synthesis of peptides and peptidomimetics. Combinatorial chemistry relies on the assembly of a large number of diverse molecules from a set of building blocks. As a protected amino acid derivative, this compound allows for the introduction of a lysine residue with a modifiable side chain into various positions within a molecular scaffold.

While direct examples detailing the generation of large combinatorial libraries specifically using this compound as the sole variable lysine derivative were not extensively detailed in the search results, its application in the synthesis of diverse peptide and peptidomimetic structures underscores its potential in such endeavors. Studies focusing on diversity-oriented synthesis (DOS) for creating libraries of complex molecules, such as macrocyclic peptidomimetics, utilize sets of diverse building blocks derived from amino acids fishersci.ca. The incorporation of protected amino acids like this compound into different sequences and scaffolds contributes to the structural and stereochemical diversity of the resulting libraries, which are then screened for desired biological activities fishersci.cachemwhat.com. The ability to selectively deprotect the epsilon-amino group allows for further diversification of the lysine side chain after incorporation into the main structure, expanding the chemical space covered by the library.

Application as a Reagent in the Synthesis of Peptide Receptor Antagonists

This compound has found specific application as a reagent in the synthesis of peptide receptor antagonists. Its role involves providing the lysine residue with the protected epsilon-amino group, which can then be coupled with other amino acids or molecular fragments to construct the desired antagonist structure.

Notably, this compound is utilized in the development of human calcitonin gene-related peptide (CGRP) receptor antagonists, compounds targeted for the treatment of acute migraine. In such syntheses, this compound serves as a key component that is incorporated into the peptide chain through standard peptide coupling techniques. The Z protecting group ensures that the epsilon-amino group does not interfere with the formation of peptide bonds at the alpha-amino group, preserving the ability for later modification or deprotection of the lysine side chain as required for the final antagonist structure.

Furthermore, related studies on the synthesis of peptide mimetics, which act as constrained analogues of opioid peptides, also demonstrate the use of this compound or similar Lys(Z)-protected derivatives as building blocks. These mimetics can function as receptor antagonists or agonists, and the controlled introduction of lysine with a protected side chain is essential for building these complex structures with specific pharmacological profiles. The synthesis of compounds for PET imaging derived from pharmacophores used for δ-opioid receptor antagonists also involves incorporating Lys(Z)-protected residues, highlighting the utility of this building block in developing ligands targeting opioid receptors.

The use of this compound in these syntheses exemplifies its importance in medicinal chemistry for the rational design and construction of molecules that can interact with specific biological targets, such as peptide receptors, to elicit a desired therapeutic effect.

Mechanistic and Stereochemical Considerations in H Lys Z Ome.hcl Synthesis

Epimerization and Racemization Control in Peptide Coupling with H-Lys(Z)-OMe.HCl

The preservation of chiral integrity at the α-carbon of the amino acid residues is a critical challenge in peptide synthesis. nih.gov Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can lead to the formation of diastereomeric peptides with potentially altered biological activity and therapeutic efficacy. nih.govmdpi.com

The activation of the carboxylic acid group of an N-protected amino acid is a prerequisite for amide bond formation. luxembourg-bio.com However, this activation step also increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to the formation of a planar enolate intermediate or a 5(4H)-oxazolone, both of which can be re-protonated from either face, resulting in racemization or epimerization. mdpi.comnih.gov

Several factors have been identified as influencing the rate of epimerization:

Coupling Reagents: The choice of coupling reagent significantly impacts the degree of epimerization. Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are known to cause more epimerization than dicyclohexylcarbodiimide (B1669883) (DCC), particularly in the absence of additives. u-tokyo.ac.jp Uronium-based reagents, while effective, also carry a risk of epimerization. mdpi.com

Solvent: Polar solvents, such as dimethylformamide (DMF), have been shown to increase the rate of epimerization. u-tokyo.ac.jp This is attributed to their ability to stabilize the charged intermediates involved in the epimerization pathway.

Base: The nature and concentration of the base used are critical. Strong, sterically unhindered bases can readily abstract the α-proton, leading to higher levels of epimerization. nih.gov The use of sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (B116444) (TMP) can mitigate this issue. nih.govnih.gov

Temperature: Higher reaction temperatures generally lead to increased rates of epimerization.

Amino Acid Structure: Certain amino acids are more prone to epimerization than others. For instance, histidine and cysteine are particularly susceptible. peptide.com Glycosylated amino acids also show enhanced epimerization rates. nih.govnih.gov

| Factor | Influence on Epimerization | Examples/Conditions Leading to Increased Epimerization | Examples/Conditions Leading to Decreased Epimerization |

|---|---|---|---|

| Coupling Reagent | High | EDC, uronium salts without additives | DCC with additives (HOBt, HOAt), phosphonium (B103445) salts |

| Solvent | Moderate | Polar solvents (e.g., DMF) u-tokyo.ac.jp | Non-polar solvents (e.g., Dichloromethane) |

| Base | High | Strong, non-hindered bases (e.g., Triethylamine) | Sterically hindered bases (e.g., NMM, DIPEA, TMP) nih.govnih.gov |

| Temperature | Moderate | Elevated temperatures | Low temperatures (e.g., 0°C or below) |

| Amino Acid Side Chain | Variable | Histidine, Cysteine, Glycosylated amino acids nih.govnih.govpeptide.com | Proline, Glycine |

Several strategies have been developed to suppress epimerization during peptide coupling reactions:

Use of Additives: The addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., 6-Cl-HOBt, HOAt) is a common and effective method to suppress racemization. u-tokyo.ac.jppeptide.com These additives react with the activated carboxylic acid to form an active ester intermediate, which is less prone to oxazolone (B7731731) formation. The use of copper(II) chloride (CuCl₂) in conjunction with HOBt has also been shown to be highly effective in suppressing epimerization, even in challenging couplings. peptide.comnih.gov

Choice of Coupling Reagent and Conditions: Selecting the appropriate coupling reagent is crucial. For instance, phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) often give good results with low levels of epimerization. bachem.com Careful control of reaction temperature, keeping it as low as feasible, is also beneficial.

In Situ Neutralization Protocols: In solid-phase peptide synthesis (SPPS), in situ neutralization protocols can help to minimize the contact time of the free amine with the base, thereby reducing the risk of epimerization of the incoming activated amino acid. peptide.com

Backbone Protection: The introduction of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent the formation of oxazolone intermediates and thus suppress epimerization. peptide.com

Urethane (B1682113) Formation as a Significant Side Reaction in Mixed Anhydride (B1165640) Methods

The mixed anhydride method is a widely used technique for activating carboxylic acids in peptide synthesis. It involves the reaction of an N-protected amino acid with an alkyl chloroformate in the presence of a tertiary amine. While efficient, this method is often plagued by the formation of a urethane byproduct.

Urethane formation arises from the attack of the amino component on the "wrong" carbonyl group of the mixed anhydride—the one derived from the chloroformate. Several factors influence the extent of this side reaction:

Steric Hindrance: Urethane formation is more pronounced with sterically hindered amino acids. researchgate.net

Tertiary Amine/Solvent Combination: The choice of the tertiary amine and solvent system is of prime importance. researchgate.net For example, the combination of triethylamine (B128534) in dichloromethane (B109758) is known to be particularly unfavorable, leading to significant urethane formation. researchgate.net In contrast, using N-methylpiperidine in dichloromethane minimizes this side reaction. researchgate.net

Temperature and Activation Time: The stability of the mixed anhydride is temperature-dependent. Prolonged activation times and higher temperatures can lead to disproportionation of the mixed anhydride to a symmetrical anhydride, which can then undergo rearrangement to form an N-acylurethane, a subsequent source of side reactions.

Several approaches can be employed to minimize the formation of urethane byproducts:

Optimized Amine/Solvent System: As mentioned, the selection of an appropriate base and solvent is critical. N-methylpiperidine in dichloromethane is a superior combination for minimizing urethane formation. researchgate.net

Control of Stoichiometry: Using a slight excess of the N-protected amino acid can help to consume the activating agent more completely, reducing the opportunity for side reactions. researchgate.net

Low Temperature and Short Activation Time: Forming the mixed anhydride at low temperatures (e.g., -15°C) and for a short duration before the addition of the amino component can significantly reduce the formation of the symmetrical anhydride and subsequent urethane byproducts.

Choice of Chloroformate: While less commonly varied, the structure of the alkyl chloroformate can also have an effect.

| Strategy | Mechanism | Recommended Conditions/Reagents |

|---|---|---|

| Optimized Base/Solvent | Reduces side reactions of the mixed anhydride. researchgate.net | N-methylpiperidine in dichloromethane. researchgate.net |

| Control of Stoichiometry | Ensures complete consumption of the activating agent. researchgate.net | Slight excess of the N-protected amino acid. researchgate.net |

| Low Temperature and Short Activation | Minimizes disproportionation of the mixed anhydride. | Activation at -15°C for a short period. |

Reaction Kinetics and Pathway Analysis in Transformations Involving this compound

A detailed understanding of the reaction kinetics and pathways is essential for optimizing the synthesis of peptides containing this compound. The rate of the desired peptide bond formation must be significantly faster than the rates of side reactions such as epimerization and urethane formation.

Kinetic studies can help to elucidate the influence of various parameters—such as reagent concentrations, temperature, and solvent polarity—on the rates of both the main reaction and the side reactions. For example, monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) can provide quantitative data on the formation of the desired peptide and any byproducts over time. This information is invaluable for developing robust and reproducible synthetic protocols.

Pathway analysis, often aided by computational modeling, can provide insights into the transition states and intermediates involved in the various reaction pathways. This can help to explain, for example, why certain solvent and base combinations favor urethane formation or why specific additives are effective at suppressing epimerization. By understanding the underlying mechanisms, chemists can make more informed decisions about reaction conditions to maximize the yield and purity of the target peptide.

Analytical Characterization Methodologies in H Lys Z Ome.hcl Research Contexts

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide valuable information regarding the molecular structure and can also be used to assess the purity of H-Lys(Z)-OMe.HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to confirm the chemical structure of organic compounds like this compound. By analyzing the characteristic signals produced by the atomic nuclei (primarily 1H and 13C) in a magnetic field, researchers can deduce the connectivity and spatial arrangement of atoms within the molecule. While specific NMR spectra for this compound were not detailed in the search results, NMR is generally utilized to confirm that the synthesized product matches the expected structure nih.govnih.gov. In studies involving related lysine (B10760008) derivatives, such as photocaged Nε-methyl-L-lysine, NMR analysis has been employed to characterize rotamers and confirm structural details fishersci.at. NMR has also been used in the analysis of related lysyl dipeptide derivatives to determine enantiomeric purity sigmaaldrich.com.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This data is essential for confirming the molecular formula and identifying potential impurities. Although detailed mass spectra for this compound were not explicitly provided in the search results, MS is a standard technique for characterizing peptide derivatives and intermediates. High-resolution mass spectrometry (HRMS) has been used to determine the exact mass of related compounds, such as photocaged Nε-methyl-L-lysine, allowing for confirmation of their elemental composition fishersci.at. MS is also broadly applied alongside chromatography for comprehensive analysis wikipedia.org.

Chromatographic Methods for Purification and Purity Determination

Chromatographic techniques are indispensable for the purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is routinely employed to determine its purity and confirm its identity by comparing retention times to authentic standards. Several sources indicate the use of HPLC for purity analysis, with reported purity levels typically exceeding 95% nih.govnih.govsigmaaldrich.comamericanelements.com. Some specifications indicate purity of ≥98.0% by HPLC uni.lu. The consistency of retention time under specific chromatographic conditions serves as a key indicator of identity and purity sigmaaldrich.comwikipedia.orgsigmaaldrich.comamericanelements.comnih.govnih.gov.

Table 1: Reported Purity of this compound by HPLC

| Source | Reported Purity |

| TCI India | >95.0%(T)(HPLC) nih.gov |

| TCI Chemicals | >95.0%(T)(HPLC) nih.gov |

| Sigma-Aldrich | ≥97.5% (HPLC) sigmaaldrich.comamericanelements.com |

| Glentham Life Sciences | ≥98.0% (Assay by HPLC) uni.lu |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring chemical reactions and performing quick checks on the purity of compounds. While specific applications of TLC for this compound were not detailed in the provided search results, TLC is a fundamental technique in organic synthesis and peptide chemistry laboratories for tracking the progress of reactions, assessing the number of components in a sample, and determining appropriate solvent systems for other chromatographic methods epa.govottokemi.com. Its use in these contexts for compounds like this compound is a standard laboratory practice.

Optical Rotation Measurements for Chiral Purity Determination

Optical rotation measurement is a specific technique used to determine the chiral purity, or enantiomeric excess, of optically active compounds. This compound, being a derivative of L-lysine, is a chiral compound. The specific optical rotation, denoted as [α]D, is a physical property that indicates the extent to which a solution of the compound rotates plane-polarized light at a specific wavelength and temperature. This measurement is critical for confirming the stereochemistry and assessing the enantiomeric purity of the synthesized product. Reported specific optical rotation values for this compound in water at 20°C vary slightly depending on the concentration, with values around +13.0 to +17.0 degrees nih.govnih.govwikipedia.orguni.luamericanelements.comnih.govnih.gov.

Table 2: Reported Specific Optical Rotation of this compound

| Source | Specific Optical Rotation ([α]20/D) | Concentration (c) | Solvent |

| Glentham Life Sciences | +14.0 - +15.0 ° uni.lu | 2 | Water |

| TCI India | +13.0 to +17.0 deg nih.gov | 1 | Water |

| TCI Chemicals | +13.0 to +17.0 deg nih.gov | 1 | Water |

| Sigma-Aldrich | +14.5±0.5° sigmaaldrich.comamericanelements.com | 2 | H2O |

Quantitative Analysis Methods (e.g., Titration) for Compound Assay

Quantitative analysis is a critical aspect of characterizing chemical compounds like this compound to determine their purity and precise content. Among the various analytical techniques available, titration methods have been employed for the assay of this compound.

This compound is a hydrochloride salt, meaning it contains a chloride anion associated with the protonated amino acid ester. This ionic component allows for quantitative determination through methods such as precipitation titration. Precipitation titration involves the reaction between the analyte and a titrant to form an insoluble precipitate. For hydrochloride salts, a common approach is to titrate the chloride ions with a solution of silver nitrate (B79036) (AgNO₃). The reaction forms insoluble silver chloride (AgCl):

Ag⁺(aq) + Cl⁻(aq) → AgCl(s)

The endpoint of the titration can be detected by various methods, such as using an indicator (e.g., potassium chromate (B82759), which forms reddish-brown silver chromate after all chloride has precipitated) or by potentiometric methods.

Commercial suppliers of this compound utilize titration as a method for assessing the purity or assay of the compound. For instance, specifications for this compound list "Precipitation Titration" as an analysis method with a minimum purity specification tcichemicals.comtcichemicals.com. A Certificate of Analysis for H-Lys(Z)-OMe hydrochloride also reports a result obtained by "TITRATION", indicating an assay value within a specified range sigmaaldrich.cn.

An example of assay data obtained via titration for H-Lys(Z)-OMe hydrochloride is presented below:

| Analysis Method | Specification Range | Result |

| TITRATION | 96.5 - 102.0 % | 96.7 % |

This data point demonstrates that titration is used to confirm the percentage purity or content of this compound lots. The method quantifies the amount of titratable species, in this case, likely the chloride content, which is directly related to the amount of the this compound salt present.

In Vitro Biochemical Studies and Applications of H Lys Z Ome.hcl and Its Derivatives

Design and Synthesis of H-Lys(Z)-OMe.HCl-Containing Peptides for Enzyme Substrate Studies

The design and synthesis of peptides containing this compound are crucial for developing substrates to study enzyme activity and specificity. The benzyloxycarbonyl (Z) group on the ε-amino group of lysine (B10760008) serves as a protecting group during peptide synthesis, preventing unwanted reactions at this site while the peptide chain is being assembled. The methyl ester at the C-terminus also acts as a protecting group. These protecting groups can be selectively removed after the peptide is synthesized to yield the desired peptide sequence with a free lysine ε-amino group or a free C-terminal carboxyl group, or they can be retained to study the effect of the modification.

Standard peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis, can incorporate this compound. For instance, Boc-Tic-OH has been condensed with commercially available Z-Lys-OMe (the free base form of this compound) using coupling reagents like WSC/HOBt to synthesize dipeptides like Boc-Tic-ε-Lys(Z)-OMe. nih.gov The methyl ester protecting group can subsequently be removed by hydrolysis, for example, using NaOH. nih.gov

Modified lysine derivatives, including those with benzyloxycarbonyl protection, are effective for probing protein-protein and protein-peptide interactions. issuu.com They can be incorporated into synthetic peptides using standard coupling methods. issuu.com The use of Nε-protected lysine methyl esters, such as Nε-Z-L-Lys-OMe, in protease-catalyzed oligomerization has been explored. acs.orgmdpi.com This approach can influence enzyme kinetics and binding constants compared to unprotected lysine. acs.org For example, papain-catalyzed oligomerization of Nε-Z-L-Lys-OMe resulted in oligo(Nε-Z-L-Lys) with varying average degrees of polymerization (DPavg) depending on conditions like pH and enzyme concentration. acs.org

Table 1: Papain-Catalyzed Oligomerization of Nε-Z-L-Lys-OMe acs.org

| Enzyme Concentration (mg/mL) | Reaction Time (h) | % Yield | DPavg |

| 0.54 | 3 | 24 ± 0 | 4.1 ± 0.7 |

| 1.62 | 3 | 88 ± 2 | 5.7 ± 0.1 |

| 1.89 | 2 | 91 | Not specified |

These studies demonstrate the utility of this compound-derived monomers in synthesizing peptides and oligomers for investigating enzymatic processes.

Investigations into the Biochemical Interactions of Lysine-Modified Peptides

Peptides containing modified lysine residues, such as those derived from this compound, are valuable tools for investigating biochemical interactions. The presence of the modified lysine can influence how a peptide interacts with other molecules, including enzymes, receptors, and other proteins.

Studies have used lysine derivatives like Ac-Lys-OMe and Z-Lys-OMe to investigate reactions with biological molecules such as α-dicarbonyls (diacetyl and methylglyoxal) in the presence of peroxynitrite. researchgate.netnih.gov These reactions can lead to modifications like acetylation and formylation of the lysine amino groups, providing insights into potential post-translational modifications and their impact on peptide properties. researchgate.netnih.gov Analysis using techniques like RP-HPLC and ESI-MS can identify and characterize the resulting modified peptides. researchgate.net

The introduction of protecting groups like the Z group on the ε-amine of lysine can alter the charge and hydrophobicity of the peptide side chain, thereby affecting its interactions. acs.orgnih.gov For instance, Nε-protected lysine monomers can lead to hydrophobic-neutral peptide side-chains, which can significantly change enzyme kinetic and binding constants. acs.org

Furthermore, peptides containing modified lysine have been used to study recognition by synthetic supramolecular receptors. mdpi.com Studies with phosphonate (B1237965) tweezers showed selectivity towards lysine, with even higher affinity for its α-N/C-protected form like Ac-Lys-OMe. mdpi.com NMR and ITC studies can elucidate the specific interactions formed in these complexes, often involving the incorporation of the lysine side chain within the receptor cavity. mdpi.com

Development of Peptide Analogues for Receptor Binding Investigations

This compound is instrumental in the development of peptide analogues used in receptor binding investigations. By incorporating a modified lysine residue, researchers can create peptides that mimic natural ligands but with altered properties, allowing for the study of specific interactions with receptors.

The synthesis of peptide analogues often involves incorporating protected amino acids like Z-Lys-OMe into the peptide sequence. nih.gov These analogues can then be used in receptor binding assays to determine their affinity and selectivity for target receptors. For example, studies on opioid receptor ligands have involved synthesizing peptides where lysine is linked through its ε-amine group, sometimes utilizing Z-Lys-OMe as a building block, to evaluate the influence of lysine modifications on opioid receptor interactions and functional bioactivities. nih.gov

Receptor binding assays, such as displacement studies using radiolabeled ligands, are commonly employed to measure the binding affinity of these peptide analogues. oup.comnih.govdiva-portal.org The presence or absence of the Z protecting group, or its subsequent removal, can significantly impact the binding characteristics of the peptide analogue to its target receptor. nih.gov For instance, modifications to lysine residues in peptide analogues of Dmt-Tic opioid pharmacophore have shown significant impacts on binding affinity to different opioid receptor subtypes like MOR and DOR. nih.gov

The design of peptide analogues with modified lysine residues helps in understanding the structure-activity relationships required for receptor binding and activation. oup.comdiva-portal.orgnih.gov

Application of Molecular Dynamics Simulations and Conformational Analysis for Lysine-Containing Peptides

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to study the structural properties and dynamic behavior of peptides containing modified lysine residues, including those derived from this compound. These simulations can provide insights into the preferred conformations of such peptides and how these conformations influence their interactions with other molecules.

MD calculations can predict the influence of factors like chirality, backbone length, and the nature of lysine side chains on peptide conformation. researchgate.netrsc.org For example, studies on lysine-based pseudopeptides have used MD calculations to predict distortions from classical β-turn conformations based on chirality and backbone length. researchgate.netrsc.org

Conformational analysis, often combined with techniques like NMR spectroscopy, helps in elucidating the solution structures of peptides containing modified lysine. researchgate.netrsc.orgnih.govresearchgate.net MD simulations can then be used to test the conformational stability of the lowest energy conformers identified through analysis. nih.gov These computational studies can reveal preferences for folded or extended conformations in different environments, such as water or organic solvents. nih.gov

MD is considered an essential tool for correlating experimental data, such as collision cross-sections determined by ion mobility spectrometry, with calculated structures of peptide ions. core.ac.uk Computational simulations and clustering methods can be used to assign backbone conformations for peptide ions and compare the structures of derivatives with chemical modifications, including those on lysine residues. core.ac.uk While conventional methods might focus on the lowest energy structure, newer approaches evaluate candidate structures from an ensemble of many conformations. core.ac.uk

Computational studies, including DFT calculations and MD simulations, can also be applied to investigate reaction mechanisms involving lysine-containing peptides and the effect of protecting groups like Cbz (Z). acs.orgnih.govnih.govfrontiersin.org

Future Research Directions and Unexplored Avenues for H Lys Z Ome.hcl

Development of Innovative Protecting Group Strategies for Lysine (B10760008) Residues

The Z group on the ε-amino position of lysine in H-Lys(Z)-OMe.HCl is a well-established protecting group, typically removed by hydrogenolysis nih.gov. However, ongoing research in peptide synthesis and chemical modification seeks more versatile and orthogonally removable protecting groups to facilitate complex molecular architectures and multi-step syntheses. Future studies could investigate novel protecting groups that offer enhanced selectivity, milder cleavage conditions, or compatibility with a wider range of synthetic transformations compared to the conventional Z group.

Research could focus on developing protecting groups for the lysine side chain that are orthogonal not only to the α-amino protecting group (like Fmoc or Boc used in peptide synthesis) but also to other functional groups potentially present in complex molecules. Examples from broader research on lysine protection include the use of Alloc, Mtt, and Tfa groups, which are cleaved under different conditions (e.g., palladium catalysis, mild acid, or base, respectively) rsc.orgbeilstein-journals.org. Exploring novel protecting group chemistries, perhaps inspired by recent work on host-affinity molecules for lysine protection in aqueous environments openaccesspub.org, could lead to greener and more efficient routes for synthesizing protected lysine derivatives, including those structurally related to this compound but featuring alternative ε-amino protection.

Furthermore, research into "safety-catch" protecting groups that become labile only after a specific activation step could offer finer control over deprotection, potentially preventing unwanted side reactions during the synthesis of complex peptides or conjugates incorporating lysine residues rsc.orgresearchgate.net. Investigating the compatibility and potential synergistic effects of the methyl ester (cleaved by bases) and the Z group with novel protecting group strategies at other sites of a molecule could also be a fruitful area of research.

Implementation of Green Chemistry Principles in this compound Synthesis and Utilization

The synthesis and utilization of amino acid derivatives like this compound traditionally involve organic solvents and reagents that may not align with green chemistry principles. Future research should explore the implementation of sustainable practices in these areas.

One key area is the development of greener synthetic routes to this compound itself. This could involve exploring alternative reaction media, such as water or bio-based solvents, reducing the use of hazardous reagents, and developing catalytic methods that are more efficient and environmentally benign. While esterification of lysine with HCl in ethanol (B145695) has been explored in one-pot chemoenzymatic synthesis researchgate.net, optimizing such steps within a fully green synthesis of this compound warrants further investigation. The Z group introduction typically involves benzyl (B1604629) chloroformate, and exploring less hazardous or more easily recyclable alternatives for this functionalization could be a focus.

Furthermore, research into the utilization of this compound in peptide synthesis and other reactions can also incorporate green chemistry principles. This includes developing methods for peptide coupling and deprotection that use less solvent, utilize greener solvents, or are performed in aqueous conditions openaccesspub.orgcsic.es. The solubility of protected amino acids in greener solvents is a known challenge csic.es, suggesting a need for research into modifying the structure of derivatives like this compound or developing novel solvent systems to improve their compatibility with green processes. Exploring enzymatic methods for the synthesis or deprotection steps could also contribute to greener protocols researchgate.net.

Advanced Applications of this compound in Bio-conjugation and Chemical Biology Tool Development

This compound, as a source of protected lysine methyl ester, serves as a valuable precursor for generating lysine derivatives that can be incorporated into biomolecules or used as chemical biology tools. Future research can explore advanced applications leveraging the unique handle provided by the lysine side chain.

Upon removal of the Z group, the ε-amino group of lysine becomes available for selective modification nih.govresearchgate.net. This allows for the development of sophisticated bioconjugation strategies, where peptides or proteins containing lysine residues derived from this compound can be selectively labeled or functionalized. Future research can focus on developing novel bioorthogonal reactions that are compatible with peptides containing lysine, allowing for efficient and selective conjugation in complex biological environments researchgate.netru.nl.

This compound can be used as a building block for synthesizing peptides or peptidomimetics with incorporated modified lysine residues. These modifications, introduced via the ε-amino group after Z deprotection, can include fluorescent probes, crosslinking agents, affinity tags, or cytotoxic payloads for applications in targeted drug delivery or molecular imaging nih.govmdpi.commdpi.com. Research could explore the synthesis of novel chemical biology tools, such as probes for studying protein interactions or enzyme activity, utilizing lysine derivatives prepared from this compound. The conjugation of amino acids and peptides to bioactive molecules is an active area of research for developing new therapeutics nih.govmdpi.commdpi.com, and this compound can serve as a starting material for synthesizing lysine-containing conjugates with enhanced properties like improved targeting or cellular uptake.

Computational Chemistry and Molecular Modeling for Predictive Synthesis and Reactivity of this compound Derivatives

Computational chemistry and molecular modeling can play a significant role in guiding future research on this compound and its derivatives. These tools can provide insights into molecular properties, reaction mechanisms, and interactions that are difficult to obtain experimentally.

Future research can utilize computational methods to predict the reactivity of this compound in various synthetic transformations, optimizing reaction conditions and predicting potential side products. Modeling the conformational preferences and interactions of this compound and peptides containing lysine residues derived from it can aid in the design of novel molecules with desired structures and functions researchgate.net.

Furthermore, computational studies can be used to evaluate the effectiveness and selectivity of different protecting groups for the lysine side chain, complementing experimental efforts in developing innovative protecting group strategies researchgate.net. Molecular modeling can also assist in designing linkers and conjugation strategies for attaching molecules to the lysine side chain, predicting the stability and properties of the resulting bioconjugates. This predictive power of computational chemistry can accelerate the discovery and development of new synthetic routes and applications for this compound derivatives.

Q & A

Q. How to design a study investigating h-Lys(Z)-OMe·HCl’s role in cyclopeptide synthesis?

- Methodological Answer :

- Orthogonal Protection : Combine Z (Nε) and Fmoc (Nα) groups for sequential deprotection .

- Ring-Closing Metathesis (RCM) : Use Grubbs’ catalyst (5 mol%) in dichloromethane at 40°C for macrocyclization (yield >70%) .

- Circular Dichroism (CD) : Confirm secondary structure (e.g., α-helix minima at 208/222 nm) post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.